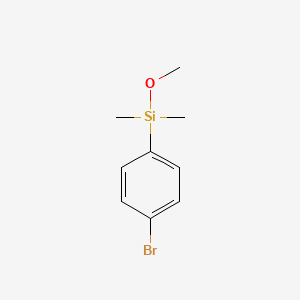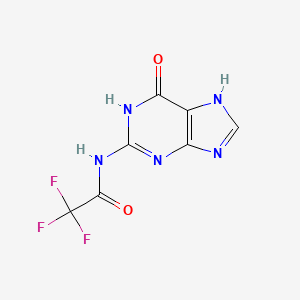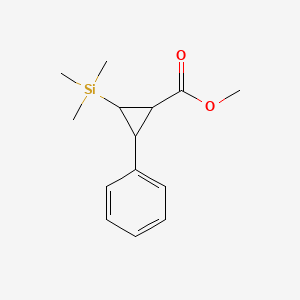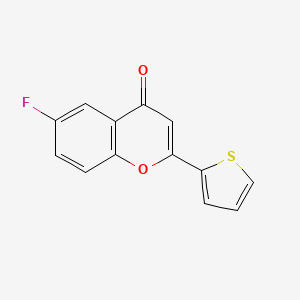
Silane, (4-bromophenyl)methoxydimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)(methoxy)dimethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a methoxy-dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(methoxy)dimethylsilane typically involves the reaction of 4-bromophenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-bromophenol+chlorodimethylsilane→(4-bromophenyl)(methoxy)dimethylsilane+HCl
Industrial Production Methods
On an industrial scale, the production of (4-bromophenyl)(methoxy)dimethylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromophenyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-bromophenyl)(methoxy)dimethylsilane is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the development of bioactive compounds and as a reagent in biochemical assays.
Industrial Applications: The compound finds use in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)(methoxy)dimethylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In materials science, its incorporation into polymer matrices enhances the properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
- (4-bromophenyl)(methoxy)trimethylsilane
- (4-bromophenyl)(ethoxy)dimethylsilane
- (4-chlorophenyl)(methoxy)dimethylsilane
Uniqueness
(4-bromophenyl)(methoxy)dimethylsilane is unique due to the presence of both a bromophenyl group and a methoxy-dimethylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes.
Propiedades
Número CAS |
17021-92-0 |
|---|---|
Fórmula molecular |
C9H13BrOSi |
Peso molecular |
245.19 g/mol |
Nombre IUPAC |
(4-bromophenyl)-methoxy-dimethylsilane |
InChI |
InChI=1S/C9H13BrOSi/c1-11-12(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Clave InChI |
VJVBXXWQJZSJLG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)





![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)






